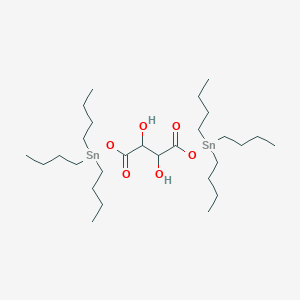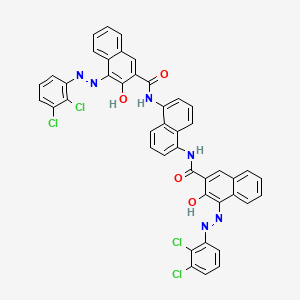
(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a hydroxyimino group, which can influence its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide typically involves the condensation of 6-amino-1,3-benzothiazole with an appropriate oxime derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzothiazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparación Con Compuestos Similares
- (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)propionamide
- (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)butyramide
Comparison:
- Uniqueness: (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide is unique due to its specific hydroxyimino group and acetamide moiety, which can influence its reactivity and biological activity.
- Differences: The length of the carbon chain in the acyl group can affect the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H7N3O2S |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
(2E)-N-(1,3-benzothiazol-6-yl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H7N3O2S/c13-9(4-11-14)12-6-1-2-7-8(3-6)15-5-10-7/h1-5,14H,(H,12,13)/b11-4+ |
Clave InChI |
HDOGEVCXGYPXOR-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC2=C(C=C1NC(=O)/C=N/O)SC=N2 |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C=NO)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)






![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)


